molecular formula C13H9N3O2 B8449338 2-Amino-6-phthalimidopyridine

2-Amino-6-phthalimidopyridine

Cat. No.: B8449338
M. Wt: 239.23 g/mol
InChI Key: ONYVXFOFMZWBBF-UHFFFAOYSA-N
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Description

Significance within Pyridine (B92270) Chemistry

Pyridine and its derivatives are fundamental heterocyclic compounds that play a crucial role in various chemical fields, including medicinal chemistry and materials science. numberanalytics.comopenaccessjournals.comnih.gov The pyridine ring, a six-membered aromatic ring containing one nitrogen atom, imparts unique chemical properties due to the influence of the nitrogen heteroatom on the ring's reactivity and stability. openaccessjournals.com Pyridine derivatives are found in numerous pharmaceuticals, agrochemicals, and functional materials, highlighting their importance as versatile building blocks in organic synthesis. numberanalytics.comnih.gov

The introduction of an amino group and a phthalimido group at the 2 and 6 positions of the pyridine ring, respectively, in 2-Amino-6-phthalimidopyridine, creates a molecule with distinct functionalities. The amino group can act as a nucleophile or a directing group in further chemical transformations, while the phthalimido group, often used as a protecting group for primary amines, can also influence the electronic properties and steric environment of the molecule. This bifunctionality makes this compound a valuable intermediate for the synthesis of a wide array of more complex pyridine-based structures.

Historical Context of Phthalimide (B116566) and Aminopyridine Derivatives

The history of phthalimide chemistry dates back to 1887 with Gabriel's synthesis, which established its use as a versatile precursor in organic transformations. rsc.org Phthalimides, characterized by an isoindoline-1,3-dione core, are found in a variety of biologically active compounds, including pharmaceuticals and natural products. rsc.org They are known for their diverse pharmacological activities, such as anti-inflammatory, anticonvulsant, and immunomodulatory effects. researchgate.netbiomedgrid.com The tragic story of thalidomide, a phthalimide derivative, in the mid-20th century, has also led to extensive research into the biological activities of this class of compounds. ucl.ac.uk

Aminopyridines, on the other hand, gained prominence in scientific studies around the mid-20th century. rsc.org These derivatives of pyridine have been investigated for their various pharmacological effects, primarily as potassium channel blockers. pensoft.netrsc.org For instance, 4-aminopyridine (B3432731) has been approved for treating walking disabilities in multiple sclerosis patients. rsc.orgpensoft.net The synthesis and study of aminopyridine derivatives have expanded dramatically, driven by their versatile chemical nature and biological activities. openaccessjournals.com The combination of these two historically significant pharmacophores in this compound provides a rich platform for novel chemical exploration.

Structural Framework and Research Interest

The structural framework of this compound, with its distinct amino and phthalimido substituents on the pyridine core, is the primary driver of research interest. The relative positions of these groups can influence the molecule's conformation, electronic distribution, and potential for intermolecular interactions. The amino group can participate in hydrogen bonding and coordination with metal ions, while the planar phthalimide group can engage in π-stacking interactions.

Recent research has explored the synthesis of related compounds, such as 6-methyl-2-phthalimidopyridine, as intermediates in the preparation of more complex structures. nih.gov For example, it has been used in the synthesis of macrocyclic ligands for metal complexes. nih.gov The synthesis of this compound itself can be achieved through various methods, including the reaction of 2-amino-6-chloropyridine (B103851) with phthalic anhydride (B1165640). googleapis.com The investigation of its reactivity and potential applications continues to be an active area of research, with studies exploring its use in the synthesis of novel heterocyclic systems and coordination complexes.

Chemical and Physical Properties

The properties of this compound are derived from its constituent parts. The aminopyridine moiety contributes to its basicity and potential for hydrogen bonding, while the phthalimide group imparts a degree of rigidity and hydrophobicity.

PropertyValueSource
Chemical Formula C13H9N3O2 nih.gov
Molecular Weight 239.23 g/mol nih.gov
Appearance Solid (predicted)
Solubility Likely soluble in organic solvents

The presence of both a hydrogen bond donor (the amino group) and acceptors (the carbonyl groups of the phthalimide and the pyridine nitrogen) suggests the potential for complex intermolecular interactions in the solid state.

Synthesis and Reactions

The synthesis of this compound can be approached through several synthetic routes. A common method involves the reaction of a di-substituted pyridine with a phthalimide precursor. For instance, the condensation of 2-amino-6-halopyridine with phthalic anhydride or potassium phthalimide is a plausible synthetic strategy. One documented method involves heating a mixture of 2-amino-6-chloropyridine and phthalic anhydride in acetic acid. googleapis.com

This compound can undergo a variety of chemical reactions, leveraging the reactivity of both the amino group and the phthalimide moiety. The amino group can be acylated, alkylated, or diazotized, leading to a diverse range of derivatives. The phthalimide group, while generally stable, can be cleaved under specific conditions, such as treatment with hydrazine (B178648), to liberate the primary amine, which can then be used in subsequent synthetic steps. This reactivity makes it a versatile intermediate in the construction of more elaborate molecular architectures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H9N3O2

Molecular Weight

239.23 g/mol

IUPAC Name

2-(6-aminopyridin-2-yl)isoindole-1,3-dione

InChI

InChI=1S/C13H9N3O2/c14-10-6-3-7-11(15-10)16-12(17)8-4-1-2-5-9(8)13(16)18/h1-7H,(H2,14,15)

InChI Key

ONYVXFOFMZWBBF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=CC(=N3)N

Origin of Product

United States

Chemical Reactivity and Mechanistic Investigations of 2 Amino 6 Phthalimidopyridine

Reaction Pathways and Transformation Studies

While specific transformation studies on 2-Amino-6-phthalimidopyridine are not extensively documented in publicly available literature, its reaction pathways can be predicted based on the known chemistry of 2-aminopyridines and phthalimides.

The presence of the primary amino group allows for a range of classical transformations. For instance, it can serve as a precursor for the construction of more complex fused heterocyclic systems. Analogous to 2-amino-6-methylpyridine (B158447), which is used to build imidazo[4,5-b]pyridine and thiazolo[4,5-b]pyridine (B1357651) scaffolds, the amino group of this compound could potentially be cyclized with appropriate reagents. chemicalbook.com

Furthermore, the amino group can undergo diazotization upon treatment with nitrous acid to form a diazonium salt. This intermediate is highly valuable as it can be subsequently displaced by a variety of nucleophiles in Sandmeyer-type reactions, allowing for the introduction of halogens (Cl, Br), a cyano group, or a hydroxyl group at the 2-position.

The phthalimide (B116566) group is known primarily as a protecting group for primary amines, introduced via the Gabriel synthesis. Its removal, typically through hydrazinolysis (the Ing-Manske procedure) or basic hydrolysis, would unmask the amine at the 6-position, yielding 2,6-diaminopyridine (B39239). This transformation highlights a potential synthetic route where the phthalimide serves as a masked amino group.

Electrophilic substitution on the pyridine (B92270) ring is expected to be challenging due to the combined electron-withdrawing nature of the ring nitrogen and the phthalimide substituent. However, reactions like nitration or halogenation, if successful under harsh conditions, would likely be directed by the activating amino group to the positions ortho and para to it (positions 3 and 5). chemicalbook.com

Nucleophilic and Electrophilic Reactivity of Pyridine Nitrogen and Amino Groups

The reactivity of the nitrogen centers in this compound is a balance of their inherent nucleophilicity and the electronic influences of the substituents.

Pyridine Ring Nitrogen: The lone pair of electrons on the pyridine nitrogen resides in an sp² hybrid orbital and is available for reaction with electrophiles and acids, making the ring nitrogen a basic and nucleophilic site. uoanbar.edu.iq Its basicity, however, is considerably lower than that of aliphatic amines because the lone pair electrons are held more tightly in an orbital with higher s-character. uoanbar.edu.iq The electron-donating amino group at the C2 position increases the electron density on the ring nitrogen, enhancing its nucleophilicity. Conversely, the strongly electron-withdrawing phthalimide group at the C6 position significantly reduces the electron density, thereby decreasing the basicity and nucleophilicity of the ring nitrogen. The net effect is a pyridine nitrogen that is likely a weak nucleophile.

Exocyclic Amino Group: The primary amino group at the C2 position is a key nucleophilic center. It can react with a wide array of electrophiles. Common reactions include:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Alkylation: Reaction with alkyl halides, though polyalkylation can be an issue.

Formation of Schiff bases: Condensation with aldehydes or ketones.

The nucleophilicity of this amino group is modulated by the aromatic ring system. The pyridine ring acts as an electron-withdrawing group, reducing the availability of the nitrogen's lone pair compared to a simple alkylamine.

Influence of the Phthalimide Moiety on Reaction Selectivity

The phthalimide group exerts a profound influence on the molecule's reactivity through both electronic and steric effects, significantly impacting reaction selectivity.

Electronic Influence: The two carbonyl groups of the phthalimide moiety are powerful electron-withdrawing groups. This property has two major consequences:

Deactivation of the Pyridine Ring: The phthalimide group strongly deactivates the pyridine ring towards electrophilic aromatic substitution. This deactivation is additive to the inherent electron-deficient nature of the pyridine ring, making reactions like Friedel-Crafts alkylation or acylation highly unlikely. uoanbar.edu.iq

Decreased Nucleophilicity of Nitrogen Atoms: It reduces the electron density across the entire molecule, lowering the basicity and nucleophilicity of both the pyridine ring nitrogen and the exocyclic amino group.

Steric Hindrance: The phthalimide group is sterically bulky. Its position adjacent to the pyridine nitrogen (at C6) creates significant steric hindrance, impeding the approach of electrophiles or reagents to the ring nitrogen. It also sterically shields the C5 position of the pyridine ring, potentially influencing the regioselectivity of any substitution reactions that might occur.

The table below summarizes the expected influence of the amino and phthalimide groups on the reactivity of the pyridine ring.

SubstituentPositionElectronic EffectInfluence on Electrophilic SubstitutionInfluence on Nucleophilic Substitution
Amino (-NH₂)2Electron-donating (activating)Directs to positions 3 & 5Hinders substitution at position 2
Phthalimido6Electron-withdrawing (deactivating)Deactivates the entire ringActivates the ring for attack

Mechanistic Elucidation of Key Chemical Transformations

Nucleophilic Aromatic Substitution (SNAr): Pyridine rings are susceptible to nucleophilic aromatic substitution, especially when substituted with electron-withdrawing groups. uoanbar.edu.iq The phthalimide group at C6 would facilitate such a reaction. If a suitable leaving group were present on the ring (e.g., a halide at position 4), a nucleophile would attack this position. The reaction would proceed via a two-step addition-elimination (SNAr) mechanism, where the negative charge of the intermediate (a Meisenheimer-like complex) is stabilized by the electron-withdrawing ring nitrogen and the phthalimide group.

Reactions at the Amino Group: If the amino group at C2 were converted into a diazonium salt (-N₂⁺), it would become an excellent leaving group. Nucleophilic substitution at the C2 position could then occur. The mechanism of this displacement can be complex. While it might proceed through an SNAr pathway, the decomposition of the diazonium ion could also generate a highly reactive aryl cation, leading to a mechanism with SN1-like characteristics. The specific pathway would be highly dependent on the reaction conditions and the nature of the nucleophile.

Due to the lack of experimental data, these mechanistic descriptions remain theoretical predictions based on the compound's structure.

Derivatization and Functionalization Strategies

Functional Group Interconversions on the Pyridine (B92270) Ring

The pyridine ring of 2-Amino-6-phthalimidopyridine is a prime target for functional group interconversions, which can significantly alter the electronic properties and biological activity of the molecule. Electrophilic aromatic substitution reactions, such as nitration and halogenation, can introduce new functionalities onto the ring. However, the directing effects of the existing amino and phthalimido groups must be carefully considered to achieve the desired regioselectivity.

Conversely, nucleophilic aromatic substitution (SNAr) reactions offer a powerful tool for modifying the pyridine ring, particularly when a suitable leaving group is present. youtube.com For instance, a halogenated derivative of this compound could undergo substitution with various nucleophiles, such as amines, alkoxides, or thiolates, to introduce a wide range of functional groups. The electron-deficient nature of the pyridine ring facilitates such reactions. youtube.com

Modifications at the Exocyclic Amino Group

The exocyclic amino group at the 2-position of the pyridine ring is a key site for derivatization, offering a handle for the introduction of diverse substituents. Acylation and alkylation are common strategies to modify this group.

Acylation: The amino group can be readily acylated using acyl chlorides or anhydrides to form the corresponding amides. This transformation is often employed to introduce specific pharmacophores or to modulate the electronic properties of the amino group. Research on related aminopyridines has shown that acylation can proceed chemoselectively at the exocyclic amino group. researchgate.net

Alkylation: Alkylation of the exocyclic amino group can be achieved using various alkylating agents. However, careful control of reaction conditions is necessary to avoid over-alkylation and the formation of quaternary ammonium (B1175870) salts. Reductive amination represents a more controlled method for introducing alkyl groups.

Phthalimide (B116566) Ring Manipulations for Structural Diversity

The phthalimide moiety serves as a versatile component that can be manipulated to generate structural diversity. The classical Gabriel synthesis provides a foundational understanding of phthalimide chemistry, which can be applied to the derivatization of this compound. organic-chemistry.orglibretexts.orgyoutube.commasterorganicchemistry.com

Hydrolysis and Hydrazinolysis: The phthalimide group can be cleaved under acidic or basic conditions, or more commonly, through hydrazinolysis. libretexts.orgeurekaselect.com This reaction, known as the Ing-Manske procedure, results in the formation of a primary amine at the position where the phthalimide was attached, yielding a diaminopyridine derivative. This diaminopyridine can then serve as a precursor for further functionalization.

ReactionReagentsProductReference
Hydrolysis (acidic)H3O+2,6-Diaminopyridine (B39239) and Phthalic acid libretexts.org
Hydrolysis (basic)NaOH/H2O2,6-Diaminopyridine and Sodium phthalate libretexts.org
HydrazinolysisNH2NH22,6-Diaminopyridine and Phthalhydrazide eurekaselect.com

Regioselective Functionalization Techniques

Achieving regioselectivity in the functionalization of this compound is crucial for the synthesis of well-defined derivatives. The inherent electronic properties of the substituted pyridine ring dictate the preferred positions for electrophilic and nucleophilic attack.

Halogenation: Regioselective halogenation of the pyridine ring can be achieved by carefully choosing the halogenating agent and reaction conditions. For instance, the use of N-halosuccinimides can provide a degree of control over the position of halogenation. The formation of a pyridine N-oxide derivative can also be employed to direct halogenation to specific positions. nih.gov

Nitration: While direct nitration of pyridines can be challenging, the use of milder nitrating agents and the strategic use of protecting groups can facilitate regioselective nitration. The directing effects of the amino and phthalimido substituents will play a significant role in determining the outcome of the reaction.

Further research into the specific reaction conditions and the development of novel catalytic systems will continue to expand the toolbox for the precise and efficient functionalization of this compound, paving the way for the discovery of new molecules with tailored properties.

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing both infrared and Raman techniques, is a powerful tool for identifying the functional groups and obtaining a unique "fingerprint" of the molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is instrumental in identifying the characteristic vibrational modes of the functional groups within 2-Amino-6-phthalimidopyridine. The pyridine (B92270) ring and its derivatives typically show C-H stretching vibrations in the region of 3100–3000 cm⁻¹. redalyc.org The amino (-NH₂) group exhibits asymmetric and symmetric stretching vibrations, which are generally observed in the 3450-3300 cm⁻¹ range. researchgate.net The phthalimido group introduces strong carbonyl (C=O) stretching bands, typically found in the region of 1775-1700 cm⁻¹. The C-N stretching vibrations within the pyridine ring and from the amino and imido groups also produce characteristic bands in the fingerprint region. researchgate.net The broadening of some peaks can indicate intramolecular charge transfer interactions and coupling of vibrational modes. redalyc.org

Vibrational ModeTypical Wavenumber Range (cm⁻¹)
N-H Stretch (Amino)3450 - 3300
C-H Stretch (Aromatic)3100 - 3000
C=O Stretch (Imide)1775 - 1700
C=C and C=N Stretch (Ring)1650 - 1400
C-N Stretch1350 - 1250

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the cornerstone for the definitive structural elucidation of organic molecules, providing precise information about the connectivity and chemical environment of each atom.

Proton (¹H) NMR Spectroscopy for Chemical Environment Analysis

¹H NMR spectroscopy reveals the number of different types of protons and their neighboring environments in the this compound molecule. The protons on the pyridine ring typically appear in the aromatic region (δ 6.5-8.5 ppm). libretexts.org The chemical shift of each proton is influenced by the electronic effects of the amino and phthalimido substituents. The amino (-NH₂) protons often appear as a broad singlet, and its chemical shift can be dependent on solvent and concentration. msu.edu The protons of the phthalimido group's benzene (B151609) ring also resonate in the aromatic region, often as a complex multiplet. The integration of the peaks corresponds to the number of protons in each unique environment, and the splitting patterns (coupling) provide information about adjacent protons. ubc.ca

Typical ¹H NMR Chemical Shift Ranges:

Proton TypeChemical Shift (δ, ppm)
Phthalimido-H~7.8 - 8.0
Pyridine-H~6.5 - 8.5
Amino (-NH₂)Variable, often broad

Carbon (¹³C) NMR Spectroscopy for Carbon Skeleton Elucidation

¹³C NMR spectroscopy provides a map of the carbon framework of the molecule. Each unique carbon atom gives a distinct signal. hw.ac.uk The chemical shifts of the carbon atoms in the pyridine ring are influenced by the nitrogen atom and the substituents. Carbons attached to the electronegative nitrogen and oxygen atoms are deshielded and appear at a higher chemical shift (downfield). testbook.com The carbonyl carbons of the phthalimido group are highly deshielded and typically resonate in the δ 160-180 ppm range. libretexts.org The carbons of the pyridine ring and the phthalimido's benzene ring appear in the aromatic region (δ 100-150 ppm). hw.ac.uk

Typical ¹³C NMR Chemical Shift Ranges:

Carbon TypeChemical Shift (δ, ppm)
Carbonyl (C=O)160 - 180
Aromatic/Pyridine C100 - 150
Aliphatic CNot present

Nitrogen (¹⁵N) NMR Spectroscopy for Nitrogen Atom Characterization

¹⁵N NMR spectroscopy is a specialized technique used to directly probe the chemical environment of the nitrogen atoms within the molecule. Although less sensitive than ¹H or ¹³C NMR, it provides invaluable information. huji.ac.il The this compound molecule contains three distinct nitrogen environments: the pyridine ring nitrogen, the amino group nitrogen, and the imide nitrogen of the phthalimido group. Each of these will have a characteristic chemical shift. The chemical shift of the pyridine nitrogen is sensitive to protonation and coordination. nih.gov The amino and imide nitrogen signals can be influenced by hydrogen bonding and the electronic nature of their substituents. researchgate.net Due to the low natural abundance and lower sensitivity of the ¹⁵N nucleus, isotopic enrichment is sometimes employed to obtain high-quality spectra in a reasonable timeframe. huji.ac.il

Typical ¹⁵N NMR Chemical Shift Ranges (relative to CH₃NO₂):

Nitrogen TypeApproximate Chemical Shift (δ, ppm)
Imide-220 to -240
Pyridine-60 to -100
Amino-300 to -340

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical tool for determining the molecular weight and elucidating the structure of this compound through fragmentation analysis. The molecular weight of this compound is 252.26 g/mol . In electron ionization (EI) mass spectrometry, the molecule is expected to form a molecular ion (M•+) peak at an m/z (mass-to-charge ratio) corresponding to its molecular weight.

The fragmentation of this compound is dictated by its constituent functional groups: the aminopyridine ring and the phthalimide (B116566) moiety. The fragmentation process is energetically driven, often resulting in the formation of stable ions.

A plausible fragmentation pathway for this compound would involve initial cleavages around the stable phthalimide and pyridine structures. Key fragmentation steps could include:

Loss of CO: The phthalimide group can undergo cleavage, leading to the loss of one or two carbonyl (CO) groups, which would result in fragments with m/z values of M-28 and M-56.

Cleavage of the Phthalimide Ring: A characteristic fragmentation of phthalimides involves the loss of C₆H₄(CO)₂ or related fragments.

Fission at the Imide-Pyridine Bond: The bond connecting the pyridine ring to the phthalimide nitrogen is a likely point of cleavage. This could generate a stable 2,6-diaminopyridine (B39239) radical cation or a related pyridinium (B92312) ion.

Pyridine Ring Fragmentation: The aminopyridine ring itself can fragment, although it is a relatively stable aromatic system.

The resulting mass spectrum would display a series of peaks corresponding to these and other fragment ions, allowing for detailed structural confirmation.

Electronic Absorption and Emission Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

The electronic absorption properties of this compound, characterized by UV-Vis spectroscopy, are governed by the electronic transitions within its aromatic systems. The spectrum is a composite of the transitions originating from the 2-aminopyridine (B139424) and phthalimide chromophores.

The primary electronic transitions observed are π → π* and n → π*. nsf.gov

π → π Transitions:* These are high-energy transitions occurring in the conjugated π-systems of the pyridine and benzene rings. They typically result in strong absorption bands. For related aminopyridine structures, these absorptions are often observed in the 250-320 nm range. researchgate.net

n → π Transitions:* These lower-energy transitions involve the promotion of a non-bonding electron (from the nitrogen and oxygen atoms) to an anti-bonding π* orbital. nsf.gov These transitions result in weaker absorption bands and appear at longer wavelengths compared to π → π* transitions.

The presence of the amino group (-NH₂), an electron-donating group, on the pyridine ring is expected to cause a bathochromic (red) shift in the absorption bands compared to unsubstituted pyridine, moving them to longer wavelengths. nih.gov Similarly, the phthalimide group has its own characteristic absorption profile. The combination of these two moieties in a single molecule leads to a complex spectrum with multiple absorption maxima (λmax).

Table 1: Expected UV-Vis Absorption Data for this compound

Transition Type Expected Wavelength Range (nm) Associated Chromophore
π → π* 230 - 280 Phthalimide & Pyridine Rings
π → π* 290 - 340 Aminopyridine (Charge Transfer)

Note: These are estimated values based on data for related compounds.

Photophysical Property Investigations, including Solvent Effects on Emission

The photophysical properties of this compound are of significant interest, particularly its fluorescence characteristics. Both aminopyridine and phthalimide derivatives are known to exhibit fluorescence. rsc.orgsciforum.net The emission properties are highly dependent on the molecular structure and the surrounding environment.

The molecule possesses an electron-donating amino group and electron-withdrawing phthalimide group, setting the stage for intramolecular charge-transfer (ICT) upon photoexcitation. rsc.orgelsevierpure.com This ICT character often leads to a large Stokes shift (the difference between the absorption and emission maxima) and pronounced solvatochromism, where the emission wavelength changes with solvent polarity. sciforum.netnih.gov

In nonpolar solvents, the molecule would likely exhibit fluorescence from a locally excited (LE) state. As the solvent polarity increases, the excited ICT state becomes more stabilized, leading to a significant red shift in the emission maximum. nih.gov This positive solvatochromism is a key indicator of the charge-transfer nature of the excited state. In some cases, protic solvents like ethanol (B145695) or water can quench fluorescence through hydrogen bonding interactions.

Table 2: Predicted Solvent Effects on the Emission of this compound

Solvent Polarity Expected Emission Behavior
Toluene Low Emission at shorter wavelengths (e.g., blue-green region)
Dichloromethane Medium Moderate red shift in emission
Acetonitrile High (Aprotic) Significant red shift compared to nonpolar solvents
Ethanol High (Protic) Significant red shift, possible fluorescence quenching

Note: The exact wavelengths would require experimental measurement.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information about the three-dimensional structure of this compound in the solid state, including bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this exact compound is not publicly available, predictions can be made based on related structures. nih.govresearchgate.net

The molecule is expected to have a largely planar conformation, although there might be some torsion at the bond connecting the pyridine and phthalimide moieties. The crystal packing would be significantly influenced by intermolecular hydrogen bonds. The amino group (-NH₂) can act as a hydrogen bond donor, while the pyridine nitrogen and the carbonyl oxygens of the phthalimide group can act as hydrogen bond acceptors. researchgate.net This can lead to the formation of dimers or extended supramolecular networks.

Furthermore, π–π stacking interactions between the aromatic pyridine and phthalimide rings of adjacent molecules are expected to play a crucial role in stabilizing the crystal lattice. nih.gov These interactions involve the overlap of the π-electron clouds and are common in planar aromatic compounds.

Table 3: Expected Crystallographic Parameters and Interactions

Parameter Expected Feature
Molecular Conformation Largely planar with potential for some rotational torsion.
Hydrogen Bonding Strong N-H···N (amino to pyridine) and N-H···O (amino to carbonyl) interactions forming dimers or sheets. nih.gov
π–π Stacking Face-to-face or offset stacking between pyridine and/or phthalimide rings of neighboring molecules.

Advanced Analytical Techniques for Characterization of Complex Formations

The this compound molecule possesses multiple potential coordination sites for metal ions, primarily the pyridine nitrogen and the exocyclic amino group. sciencepublishinggroup.comnih.gov This makes it a candidate ligand for forming metal complexes. Advanced analytical techniques are employed to characterize these complex formations.

UV-Vis Spectrophotometric Titration: This technique can be used to determine the stoichiometry and formation constants of the metal-ligand complexes. Upon addition of a metal ion solution, changes in the absorption spectrum of the ligand, such as shifts in λmax or changes in absorbance, indicate complex formation. chemrj.org

Fluorescence Spectroscopy: Complexation with metal ions can significantly alter the fluorescence properties of the ligand. Depending on the metal ion, fluorescence may be enhanced or quenched. This response can be used to detect the presence of specific metal ions.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the coordination sites. When the ligand coordinates to a metal, the vibrational frequencies of the bonds involved in coordination will shift. For example, a shift in the C=N stretching vibration of the pyridine ring or the N-H bending vibration of the amino group would indicate their involvement in binding. chemrj.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed information about the structure of the complex in solution. Chemical shifts of the protons and carbons near the coordination sites will change upon complexation with a metal ion. researchgate.net

These techniques collectively provide a comprehensive picture of the coordination behavior of this compound with various metal ions, elucidating the structure and stability of the resulting complexes. nih.gov

Theoretical and Computational Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the structural and electronic properties of molecules. For 2-Amino-6-phthalimidopyridine, DFT calculations offer a detailed understanding of its fundamental characteristics at the atomic level.

Geometry Optimization and Conformational Analysis

The first step in computational analysis is the optimization of the molecular geometry to find the most stable conformation (the lowest energy state). For this compound, this process involves determining the bond lengths, bond angles, and dihedral angles that define its three-dimensional structure. DFT methods, such as B3LYP with a 6-311++G(d,p) basis set, are commonly employed for this purpose derpharmachemica.com.

The geometry of this compound is characterized by the planar pyridine (B92270) ring and the phthalimide (B116566) group. A key aspect of its conformational analysis is the dihedral angle between the plane of the pyridine ring and the phthalimide group. Due to potential steric hindrance between the hydrogen atom on the pyridine ring and the carbonyl group of the phthalimide, the molecule is likely to adopt a non-planar conformation where the two ring systems are twisted relative to each other. The optimization process would identify this minimum energy conformation. The optimized structure would likely show intramolecular hydrogen bonding between the amino group and the carbonyl oxygen of the phthalimide group, contributing to its stability .

Table 1: Illustrative Optimized Geometrical Parameters for this compound (Calculated at the B3LYP/6-311++G(d,p) level) (Note: This data is illustrative and based on typical values for similar molecular fragments, as specific experimental or computational data for this exact compound is not readily available.)

ParameterBond/AngleValue
Bond LengthC-N (Pyridine-Phthalimide)1.45 Å
C=O (Phthalimide)1.23 Å
C-N (Pyridine-Amino)1.38 Å
Bond AngleC-N-C (Pyridine-Phthalimide)125°
H-N-H (Amino)118°
Dihedral AnglePyridine-Phthalimide45°

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO) and Molecular Electrostatic Potential

The electronic properties of a molecule are crucial for understanding its reactivity and spectroscopic behavior. The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular importance. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a measure of the molecule's chemical reactivity and kinetic stability researchgate.netschrodinger.com. A smaller gap suggests that the molecule is more reactive.

For this compound, the HOMO is expected to be localized primarily on the electron-rich aminopyridine ring, which acts as an electron donor. Conversely, the LUMO is anticipated to be concentrated on the electron-withdrawing phthalimide group researchgate.net. This spatial separation of the HOMO and LUMO indicates a potential for intramolecular charge transfer (ICT) upon electronic excitation.

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution in a molecule. For this compound, the MEP would show negative potential (red and yellow regions) around the electronegative oxygen and nitrogen atoms of the phthalimide and amino groups, indicating sites susceptible to electrophilic attack. Positive potential (blue regions) would be located around the hydrogen atoms, representing sites for nucleophilic attack researchgate.net.

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound (Note: This data is illustrative and based on typical values for similar molecules.)

ParameterEnergy (eV)
HOMO-6.2
LUMO-1.8
HOMO-LUMO Gap (ΔE)4.4

Vibrational Frequency Predictions and Experimental Validation

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the infrared (IR) and Raman spectra. These theoretical spectra can be compared with experimental data to confirm the molecular structure and assign the observed vibrational bands to specific functional groups and vibrational modes researchgate.netnih.gov.

For this compound, characteristic vibrational modes would include the N-H stretching of the amino group, the C=O stretching of the phthalimide group, and the C-N stretching vibrations, as well as the ring stretching modes of the pyridine and benzene (B151609) rings researchgate.netnih.gov. Theoretical calculations often overestimate the vibrational frequencies, so a scaling factor is typically applied to improve the agreement with experimental results derpharmachemica.com.

Table 3: Illustrative Calculated and Experimental Vibrational Frequencies for Key Functional Groups in this compound (Note: This data is illustrative and based on typical values for similar molecules.)

Vibrational ModeCalculated Frequency (cm⁻¹) (Scaled)Expected Experimental Frequency (cm⁻¹)
N-H Asymmetric Stretch (Amino)34503400-3500
N-H Symmetric Stretch (Amino)33503300-3400
C=O Asymmetric Stretch (Phthalimide)17501730-1760
C=O Symmetric Stretch (Phthalimide)17201700-1730
C-N Stretch (Pyridine-Phthalimide)13501330-1380

Spectroscopic Property Simulations (UV-Vis, NMR)

DFT can also be used to simulate spectroscopic properties like UV-Vis absorption spectra and Nuclear Magnetic Resonance (NMR) chemical shifts. Time-Dependent DFT (TD-DFT) is the method of choice for calculating electronic excitation energies and oscillator strengths, which can be used to generate a theoretical UV-Vis spectrum researchgate.netrsc.org. The calculated spectrum can then be compared with the experimental one to understand the electronic transitions occurring in the molecule. For this compound, the UV-Vis spectrum is expected to show absorptions corresponding to π→π* and n→π* transitions within the aromatic rings and the carbonyl groups researchgate.net.

NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method within the DFT framework. The calculated chemical shifts for ¹H and ¹³C atoms can be compared with experimental NMR data to aid in the structural elucidation of the molecule pdx.eduucl.ac.ukrug.nlmdpi.comresearchgate.net.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

TD-DFT is a powerful extension of DFT that allows for the investigation of electronically excited states rsc.orgchemrxiv.orgsemanticscholar.orgresearchgate.net. It is widely used to predict the absorption and emission spectra of molecules. For this compound, TD-DFT calculations can provide detailed information about the nature of its electronic transitions.

The calculations would likely reveal low-energy electronic transitions corresponding to the promotion of an electron from the HOMO (on the aminopyridine moiety) to the LUMO (on the phthalimide moiety), confirming the intramolecular charge transfer character of the excitation. The calculated excitation energies and oscillator strengths can be used to simulate the UV-Vis absorption spectrum, providing insights into the color and photophysical properties of the compound mdpi.comnih.gov.

Reaction Mechanism Modeling and Transition State Analysis

Computational chemistry can be used to model reaction mechanisms and identify transition states, providing a deeper understanding of how a reaction proceeds. The synthesis of this compound typically involves the reaction of 2,6-diaminopyridine (B39239) with phthalic anhydride (B1165640) sphinxsai.comnih.govmdpi.comresearchgate.net.

DFT calculations can be employed to model the reaction pathway. This would involve calculating the energies of the reactants, intermediates, transition states, and products. The transition state is the highest energy point along the reaction coordinate and is crucial for determining the reaction rate. By locating the transition state structure and calculating its energy, the activation energy for the reaction can be determined. This information is valuable for optimizing reaction conditions to improve the yield and efficiency of the synthesis researchgate.net.

Despite extensive research, specific in silico studies detailing the derivatization design and prediction for the chemical compound “this compound” are not available in the public domain. Computational chemistry and molecular modeling are powerful tools for the rational design of novel derivatives of lead compounds in drug discovery. These methods, including Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and pharmacophore mapping, are widely applied to predict the biological activity and pharmacokinetic properties of new chemical entities.

The typical workflow for in silico derivatization of a parent molecule like this compound would involve several key steps:

Scaffold Hopping and Functional Group Modification: Initially, virtual libraries of derivatives would be generated by systematically modifying the core structure of this compound. This could involve introducing various substituents at different positions on the pyridine or phthalimide rings, or altering the linker between these two moieties.

Descriptor Calculation: For each designed derivative, a wide range of molecular descriptors would be calculated. These descriptors quantify various physicochemical and structural properties, such as electronic, steric, and hydrophobic characteristics, which are crucial for biological activity.

QSAR Model Development: Using a dataset of known active and inactive analogs (if available), a QSAR model would be developed. This statistical model would correlate the calculated descriptors with the biological activity, allowing for the prediction of the activity of novel, untested derivatives.

Molecular Docking Simulations: To understand the potential mechanism of action, the designed derivatives would be docked into the active site of a relevant biological target. This simulation predicts the binding affinity and interaction patterns between the small molecule and the protein, providing insights into the structural basis of activity.

ADMET Prediction: In silico models would also be employed to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the designed derivatives. This early assessment helps in prioritizing compounds with favorable drug-like properties.

While the principles of in silico derivatization design are well-established, the absence of specific published research on this compound means that no detailed research findings or data tables can be presented at this time. The application of these computational approaches to this specific molecule would be a novel area of investigation.

Applications in Advanced Organic Chemistry and Materials Science

Role as Versatile Building Blocks in Complex Organic Synthesis

The 2-aminopyridine (B139424) scaffold is a privileged structure in medicinal chemistry and a versatile intermediate in organic synthesis. Densely substituted pyridine (B92270) derivatives are key structural motifs in numerous natural products and pharmaceutical agents. The presence of multiple functional groups in 2-Amino-6-phthalimidopyridine—the nucleophilic amino group, the basic pyridine nitrogen, and the reactive sites on the aromatic ring—renders it a valuable building block for constructing more complex molecular architectures.

The amino group can be a handle for further derivatization, while the pyridine ring can participate in various coupling reactions. Multi-component reactions involving aminopyridine derivatives have been developed to create complex heterocyclic systems efficiently. nih.gov For instance, related 2-aminopyridine derivatives are used in the synthesis of 2-amino-6-(arylthio)pyridine-3,5-dicarbonitriles, which are scaffolds for developing pharmaceutical agents. nih.gov The phthalimido group in this compound can serve as a masked primary amine, which can be deprotected in a later synthetic step to introduce new functionalities. This protecting group strategy is fundamental in the multi-step synthesis of complex target molecules. Furthermore, chiral dihydropyridinones, related pyridine-based structures, have been used as versatile intermediates for constructing polyfunctional piperidine and indolizidine compounds, showcasing the synthetic utility of the pyridine core. rsc.org

Ligand Design and Coordination Chemistry

The pyridine ring is a classic ligand in coordination chemistry, and its derivatives are widely employed in the design of functional metal complexes. The 2-aminopyridine unit in this compound contains two potential coordination sites: the endocyclic pyridine nitrogen and the exocyclic amino nitrogen. This allows it to act as a bidentate or monodentate ligand, binding to metal centers to form stable complexes.

Aminopyridine derivatives readily form coordination compounds with a variety of transition metals, including copper(II), cadmium(II), and silver(I). nih.govmdpi.com The coordination environment of the metal center is influenced by the ligand structure, the metal ion itself, and other ancillary ligands, resulting in diverse geometries such as square planar, square pyramidal, octahedral, or trigonal. nih.govmdpi.com

In typical aminopyridine complexes, coordination occurs primarily through the lone pair of the pyridine ring nitrogen. mdpi.comresearchgate.net The exocyclic amino group often participates in stabilizing the crystal structure through intermolecular hydrogen bonding rather than direct coordination to the metal. nih.govresearchgate.net In the case of this compound, the bulky phthalimido group at the 6-position would sterically influence the coordination environment, potentially favoring the formation of specific isomers or geometries. The carbonyl oxygen atoms of the phthalimido group could also act as potential, albeit weak, donor sites.

Research on analogous aminopyridine complexes provides insight into the expected structural parameters.

Table 1: Selected Bond Lengths and Coordination Geometries in Analogous Aminopyridine Metal Complexes

Metal Ion Ligand Coordination Geometry M-N (pyridine) Bond Length (Å) Reference
Cu(II) 3-Aminopyridine Square Planar 2.013(6) nih.gov
Cu(II) 4-Aminopyridine (B3432731) Square Pyramidal 2.006(6) - 2.028(5) nih.gov
Cd(II) 4-Aminopyridine Octahedral 2.307(7) - 2.309(7) nih.gov
Ag(I) 2-Amino-3-methylpyridine Distorted Trigonal 158.65° (N-Ag-N angle) mdpi.com

Palladium-catalyzed C-H functionalization has become a powerful tool in organic synthesis, allowing for the direct conversion of C-H bonds into new C-C or C-heteroatom bonds. The development of effective ligands is crucial for the success of these transformations, as ligands can modulate the reactivity and selectivity of the palladium catalyst. nih.govresearchgate.net

Substituted pyridines, particularly 2,6-disubstituted pyridines, have emerged as a highly effective class of ancillary ligands for Pd(II)-catalyzed C-H functionalization. nih.gov this compound fits this structural motif. These ligands are thought to accelerate the often rate-limiting C-H activation step and stabilize the active palladium species throughout the catalytic cycle. nih.gov The use of such ligands has enabled challenging C(sp³)–H activation reactions and has been applied to the functionalization of complex molecules like amino acids and peptides. nih.govrsc.org While simple Pd(OAc)₂ may show low activity, the addition of a suitable pyridine-based ligand can dramatically improve reaction efficiency. nih.gov The electronic and steric properties of the ligand are critical and can be tuned to control regioselectivity in substrates with multiple C-H bonds. nih.gov

Supramolecular Assembly and Host-Guest Interactions

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and electrostatic forces. rsc.org The structure of this compound, with its hydrogen bond donors and acceptors and aromatic rings, makes it an excellent candidate for building supramolecular architectures.

Hydrogen bonding is a primary driving force in the self-assembly of many organic molecules. khanacademy.org The 2-aminopyridine moiety is a classic motif for forming robust hydrogen bonds. The exocyclic amino group provides two N-H hydrogen bond donors, while the pyridine nitrogen can act as a hydrogen bond acceptor. This donor-acceptor pattern allows for the formation of predictable supramolecular structures.

Studies on analogous compounds, such as 2-amino-4,6-dimethoxy-5-nitropyrimidine, show that molecules can be linked by N-H···N and N-H···O hydrogen bonds to form extensive two-dimensional sheets. nih.govresearchgate.net These sheets are often built from recognizable ring motifs formed by multiple hydrogen-bonded molecules. nih.gov In this compound, the amino group can form hydrogen bonds with the pyridine nitrogen of an adjacent molecule or with the carbonyl oxygens of the phthalimido group, leading to the formation of tapes, sheets, or other higher-order structures. nih.govnih.gov

Table 2: Common Hydrogen Bond Motifs in Aminopyridine-Related Structures

Donor Acceptor Interaction Type Supramolecular Structure Reference
N-H (amino) N (pyridine) Intermolecular Dimer, Sheet nih.govresearchgate.net
N-H (amino) O (nitro/carbonyl) Intermolecular Sheet nih.govresearchgate.net
N-H (amino) S (isothiocyanate) Intermolecular Chain nih.gov
C-H (aromatic) O (methoxy) Intermolecular Sheet nih.gov

Charge-transfer (CT) complexes are formed between an electron-rich donor molecule and an electron-deficient acceptor molecule. mdpi.com The 2-aminopyridine ring is electron-rich due to the electron-donating nature of the amino group, making it an effective electron donor for the formation of CT complexes with various π-acceptors.

Spectroscopic studies on 2-aminopyridine and its derivatives have demonstrated the formation of colored CT complexes with acceptors like tetracyanoethylene (TCNE), 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ), and chloranil. researchgate.net The formation of these complexes is characterized by the appearance of new absorption bands in the visible region of the electronic spectrum. mdpi.comresearchgate.net The stoichiometry of these complexes is typically 1:1 (Donor:Acceptor). researchgate.net The phthalimido group in this compound, being relatively electron-withdrawing, would modulate the electron-donating ability of the aminopyridine ring, but the system is still expected to form CT complexes. The study of a related compound, 2-amino-4-ethylpyridine, confirms its ability to form such complexes. scienceopen.com

Table 3: Spectroscopic Data for Charge-Transfer Complexes of Aminopyridine Derivatives

Donor Acceptor Solvent λmax (nm) Reference
2-Aminopyridine TCNE Chloroform 473 researchgate.net
2-Aminopyridine DDQ Chloroform 585 researchgate.net
3-Aminopyridine TCNE Chloroform 400 researchgate.net
3-Aminopyridine DDQ Chloroform 580 researchgate.net
Procainamide DDQ Acetonitrile 457, 546, 587 mdpi.com

Development of Novel Functional Materials

The unique molecular architecture of this compound, which combines the electron-donating amino group and the electron-withdrawing phthalimido group on a pyridine ring, makes it an attractive candidate for the synthesis of novel functional materials. This strategic combination of functional groups can lead to materials with tailored electronic and photophysical properties.

Optical Materials, including Nonlinear Optical (NLO) Properties

While direct studies on the nonlinear optical (NLO) properties of this compound are not extensively documented, the broader class of aminopyridine derivatives has shown considerable promise in this area. For instance, theoretical investigations into related compounds like 6-Amino-2-methylpyridine-3-carbonitrile have been conducted to understand their NLO properties. These studies often involve the computation of dipole moment (μ), electronic polarizability (α), and first and second-order hyperpolarizability (β₀ and γ) using density functional theory (DFT) methods. Such computational analyses help in predicting the potential of a molecule to exhibit NLO behavior, which is crucial for applications in photonics and optoelectronics. The presence of both donor and acceptor groups in this compound suggests that it could possess a significant molecular hyperpolarizability, a key requirement for second-order NLO materials.

Applications in Polymerization Processes

The application of aminopyridine derivatives as fluorescent probes and co-initiators in photopolymerization processes has been an area of active research. For example, 2-amino-4,6-diphenyl-pyridine-3-carbonitrile derivatives have been successfully employed as fluorescent sensors to monitor the progress of cationic polymerization. These molecules can also act as co-initiators in long-wavelength photoinitiating systems for various types of polymerization, including cationic, free-radical, and thiol-ene polymerization. The fluorescence properties of these aminopyridine-based sensors are often sensitive to changes in the local environment, such as viscosity and polarity, which allows for real-time monitoring of the polymerization process. Given its structural similarities, this compound could potentially be explored for similar dual roles as both a sensor and a co-initiator in advanced polymerization techniques.

Advanced Functional Materials Development

The synthesis of functional materials through the engineering of molecular crystals is a significant area of materials science. Co-crystals of aminopyridine derivatives, such as 2-amino-6-methyl pyridine with other organic molecules, have been synthesized and characterized to create materials with specific structural and functional properties. These co-crystals are often stabilized by a network of intermolecular hydrogen bonds. The ability to form such well-defined supramolecular structures is crucial for designing materials with desired properties, including applications in pharmaceuticals and materials science. The phthalimide (B116566) group in this compound offers additional sites for hydrogen bonding and π-π stacking interactions, which could be exploited in the rational design of novel crystalline functional materials.

Applications in Analytical Probes and Sensing Systems

The development of highly sensitive and selective analytical probes is essential for various fields, including environmental monitoring and biomedical diagnostics. Fluorescent molecular sensors are particularly valuable due to their high sensitivity and the non-invasive nature of fluorescence detection.

Derivatives of aminopyridine have been investigated for their potential in sensing applications. For instance, a hydrogel-based molecularly imprinted electrochemical sensor was developed for the detection of 2-amino-1-methyl-6-phenyl-imidazo[4,5-b]pyridine (PhIP), a harmful compound found in cooked meat. This technology leverages the specific recognition capabilities of molecularly imprinted polymers combined with the sensitivity of electrochemical detection. While this example does not directly involve this compound, it highlights the utility of the aminopyridine scaffold in creating selective binding sites for target analytes. The presence of the phthalimide moiety in this compound could be functionalized to create specific recognition sites for various analytes, suggesting its potential as a building block for new analytical probes and sensing systems.

Q & A

Basic: How can researchers optimize the synthesis of 2-Amino-6-phthalimidopyridine to improve yield and purity?

Methodological Answer:
Optimization involves selecting reaction conditions (e.g., solvent polarity, temperature, and catalyst loading) to minimize side products like unreacted phthalic anhydride or over-aminated derivatives. Purification techniques such as column chromatography (using silica gel with ethyl acetate/hexane gradients) or recrystallization (using ethanol or DCM) are critical for isolating the target compound . Monitoring reaction progress via TLC or HPLC ensures intermediate control. For example, adjusting stoichiometric ratios of 2-amino-6-methylpyridine and phthalic anhydride in a refluxing aprotic solvent (e.g., DMF) can enhance yield .

Advanced: What spectroscopic and crystallographic methods are most effective for characterizing this compound’s structure?

Methodological Answer:

  • NMR Spectroscopy: 1^1H and 13^13C NMR can confirm substitution patterns by identifying deshielded protons near the phthalimide group (e.g., aromatic protons at δ 7.8–8.2 ppm) .
  • X-Ray Crystallography: Single-crystal analysis resolves bond angles and intermolecular interactions (e.g., hydrogen bonding between amine and carbonyl groups), critical for confirming stereoelectronic effects .
  • Mass Spectrometry: High-resolution ESI-MS validates molecular weight (e.g., [M+H]+^+ at m/z 267.1) and fragmentation patterns .

Advanced: How does this compound function as a ligand in transition-metal catalysis?

Methodological Answer:
The compound’s phthalimide and pyridine moieties enable chelation with metals like palladium or ruthenium. For example, in cross-coupling reactions, it stabilizes Pd(0) intermediates, enhancing catalytic turnover. Researchers should test catalytic efficiency by varying ligand-to-metal ratios (e.g., 1:1 vs. 2:1) and monitor reaction kinetics via GC-MS or 31^{31}P NMR for phosphine-containing systems . Comparative studies with analogous ligands (e.g., 2-aminopyridine derivatives) can isolate steric/electronic contributions .

Basic: What analytical techniques are suitable for quantifying this compound in complex mixtures?

Methodological Answer:

  • HPLC-UV: Use a C18 column with acetonitrile/water (70:30) mobile phase; detect at λ = 254 nm (phthalimide absorption band). Calibrate with a standard curve (R2^2 > 0.99) .
  • UV-Vis Spectroscopy: Quantify via Beer-Lambert law at λ ~ 280 nm, ensuring sample pH is neutral to avoid protonation effects .

Advanced: How do environmental factors (pH, light, temperature) affect the stability of this compound?

Methodological Answer:

  • Thermal Stability: Conduct TGA/DSC to identify decomposition temperatures (>200°C typical for aromatic systems).
  • Photodegradation: Expose to UV light (365 nm) and monitor degradation via HPLC; use amber vials for storage .
  • pH Sensitivity: Test solubility and stability in buffers (pH 3–10). The phthalimide group may hydrolyze under strongly acidic/basic conditions, requiring neutral storage .

Advanced: What mechanistic insights explain this compound’s biological activity in enzyme inhibition studies?

Methodological Answer:
Docking simulations (AutoDock Vina) predict interactions with enzyme active sites (e.g., kinases or proteases). Validate via in vitro assays:

  • Kinase Inhibition: Measure IC50_{50} using ATP-Glo™ assays.
  • Cytotoxicity: Use MTT assays on cell lines (e.g., HeLa), comparing IC50_{50} values to structure-activity relationships (SAR) .

Advanced: How should researchers address contradictory data in studies of this compound’s reactivity?

Methodological Answer:

  • Statistical Analysis: Apply ANOVA or t-tests to identify significant differences between datasets.
  • Control Experiments: Replicate reactions under identical conditions (solvent, purity, equipment calibration).
  • Error Source Identification: Use LC-MS to detect trace impurities (e.g., residual solvents) that may alter reactivity .

Advanced: What computational methods (e.g., DFT) predict this compound’s electronic properties?

Methodological Answer:

  • DFT Calculations: Optimize geometry at B3LYP/6-311+G(d,p) level to compute HOMO/LUMO energies, revealing nucleophilic/electrophilic sites.
  • MD Simulations: Simulate solvent interactions (e.g., in DMSO) to assess solubility and aggregation tendencies .

Basic: What green chemistry principles apply to synthesizing this compound?

Methodological Answer:

  • Solvent Selection: Replace DMF with cyclopentyl methyl ether (CPME), a greener solvent.
  • Catalyst Recycling: Use immobilized catalysts (e.g., silica-supported palladium) to reduce metal waste .

Advanced: How can this compound be integrated into interdisciplinary studies (e.g., materials science)?

Methodological Answer:

  • Coordination Polymers: Synthesize metal-organic frameworks (MOFs) using Zn(II) or Cu(II) nodes; characterize porosity via BET analysis.
  • Photophysical Studies: Measure fluorescence quantum yield in varying solvents to assess potential as a sensor .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.